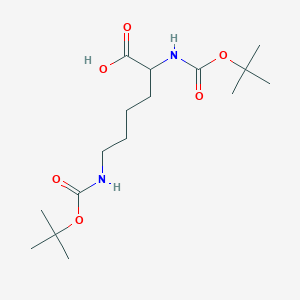

Boc-lys(boc)-OH

Descripción general

Descripción

El ácido (S)-2,6-Bis((terc-butoxicarbonil)amino)hexanoico es un derivado de la lisina, un aminoácido esencial. Este compuesto se caracteriza por la presencia de dos grupos amino protegidos con terc-butoxicarbonilo, lo que lo convierte en un intermedio valioso en la síntesis de péptidos y otras aplicaciones de síntesis orgánica.

Aplicaciones Científicas De Investigación

El ácido (S)-2,6-Bis((terc-butoxicarbonil)amino)hexanoico se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Mecanismo De Acción

El principal mecanismo de acción del ácido (S)-2,6-Bis((terc-butoxicarbonil)amino)hexanoico implica su papel como derivado protegido de la lisina. Los grupos terc-butoxicarbonilo protegen los grupos amino durante las reacciones químicas, previniendo reacciones secundarias no deseadas. Tras la desprotección, los grupos amino libres pueden participar en varios procesos bioquímicos, incluida la formación de enlaces peptídicos e interacciones enzimáticas .

Análisis Bioquímico

Biochemical Properties

Boc-lys(boc)-OH is involved in the deacetylation process, a key biochemical reaction. It interacts with enzymes such as histone deacetylases (HDACs), which catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . The interaction between this compound and these enzymes is crucial for regulating cellular processes like gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating gene transcription and cellular metabolism through its interaction with HDACs . Its impact on cell signaling pathways is also significant, as it can lead to changes in the conformation and/or activity of the substrates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity. It is involved in the deacetylation process, where it interacts with HDACs to remove acetyl groups from lysine residues in histone and nonhistone proteins . This can lead to changes in gene expression and influence various cellular processes .

Metabolic Pathways

This compound is involved in metabolic pathways related to the deacetylation process. It interacts with enzymes like HDACs and can influence metabolic flux or metabolite levels

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido (S)-2,6-Bis((terc-butoxicarbonil)amino)hexanoico normalmente implica la protección de los grupos amino de la lisina con grupos terc-butoxicarbonilo. Esto se puede lograr utilizando dicarbonato de di-terc-butilo en presencia de una base como el hidróxido de sodio o la 4-dimetilaminopiridina en acetonitrilo . La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar la protección completa de los grupos amino.

Métodos de producción industrial

En entornos industriales, la producción de ácido (S)-2,6-Bis((terc-butoxicarbonil)amino)hexanoico sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactores grandes y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante técnicas como la cristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido (S)-2,6-Bis((terc-butoxicarbonil)amino)hexanoico experimenta varias reacciones químicas, que incluyen:

Reacciones de desprotección: Eliminación de los grupos terc-butoxicarbonilo utilizando ácidos fuertes como el ácido trifluoroacético o el ácido clorhídrico en metanol.

Reacciones de acoplamiento: Formación de enlaces peptídicos utilizando reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida y el 1-hidroxibezotriazol.

Reactivos y condiciones comunes

Desprotección: Ácido trifluoroacético en diclorometano o ácido clorhídrico en metanol.

Acoplamiento: N,N'-diisopropilcarbodiimida y 1-hidroxibezotriazol en disolventes anhidros como la dimetilformamida.

Principales productos

Desprotección: Lisina o sus derivados.

Acoplamiento: Péptidos o derivados de péptidos.

Comparación Con Compuestos Similares

Compuestos similares

- Ácido (S)-2-Amino-6-((terc-butoxicarbonil)amino)hexanoico

- Ácido (S)-2-((terc-Butoxicarbonil)amino)-5-((2,2,10,10-tetrametil-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ilideno)amino)pentanoico

Unicidad

El ácido (S)-2,6-Bis((terc-butoxicarbonil)amino)hexanoico es único debido a su doble protección de los grupos amino, lo que proporciona mayor estabilidad y versatilidad en aplicaciones sintéticas en comparación con compuestos con un solo grupo amino protegido. Esta doble protección permite la síntesis más compleja y controlada de péptidos y otros derivados.

Actividad Biológica

Boc-Lys(Boc)-OH, or Nα,Nε-Di-Boc-L-lysine, is a derivative of lysine that plays a significant role in biochemical and pharmaceutical applications. This compound is characterized by its two tert-butoxycarbonyl (Boc) protecting groups, which enhance its utility in peptide synthesis and other organic reactions. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

This compound primarily functions as a substrate for histone deacetylases (HDACs). These enzymes catalyze the removal of acetyl groups from lysine residues in proteins, influencing gene expression and cellular metabolism. The interaction with HDACs is crucial for the regulation of various cellular processes, including:

- Gene Transcription : By modulating histone acetylation levels, this compound affects chromatin structure and gene accessibility.

- Cellular Metabolism : The deacetylation process impacts metabolic pathways that are essential for energy production and cellular function .

This compound is known to participate in several biochemical pathways:

- Deacetylation Pathway : It is involved in the deacetylation of histones and non-histone proteins, which is crucial for transcriptional regulation.

- Synthesis of Peptides : As an intermediate in peptide synthesis, this compound facilitates the formation of complex peptides used in therapeutic applications .

3.1 Peptide Synthesis

This compound is extensively used in the synthesis of peptides due to its stability and ease of deprotection. It serves as a building block for various peptide sequences utilized in drug development and research:

3.2 Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on HDAC Inhibition : Research demonstrated that this compound can inhibit HDAC activity, leading to increased acetylation levels in cancer cell lines, which may enhance the expression of tumor suppressor genes.

- Peptide Drug Development : A study outlined the synthesis of a peptide drug using this compound as a key intermediate, showcasing its role in generating compounds with enhanced biological activity against specific targets .

4. Pharmacokinetics

The pharmacokinetic properties of this compound indicate its potential for use in drug formulations:

- Stability : The Boc protecting groups confer stability under physiological conditions, making it suitable for various applications.

- Metabolic Pathways : Its interaction with metabolic enzymes can influence drug metabolism and efficacy .

5. Conclusion

This compound is a versatile compound with significant biological activity primarily through its interactions with HDACs and its role in peptide synthesis. Its applications span therapeutic development, biochemical research, and potential use in advanced drug delivery systems. Ongoing research continues to explore its full potential in various scientific fields.

Propiedades

IUPAC Name |

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSXKMMQOZUNU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428554 | |

| Record name | BOC-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-46-7 | |

| Record name | BOC-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.